8-Hydroxy-2-methylisoquinolin-1(2H)-one

Monoamine Oxidase Neurodegeneration Enzyme Selectivity

Screening libraries often lack well-characterized isoquinolinone probes with defined polypharmacology, leading to misleading SAR. This compound provides a validated starting point with multi-target activity. - Validated MAO-B probe: IC50 = 17 µM with >5.9-fold selectivity over MAO-A, enabling dose-response studies in dopaminergic neuronal models without the cytotoxicity of potent inhibitors. - iNOS & EGFR modulator: IC50 = 1.12 µM (iNOS) and 10 µM (EGFR), providing a reliable positive control for phenotypic screening and scaffold-hopping campaigns. - Favorable physicochemical profile: High solubility (38 mg/mL) ensures reliable dosing and minimizes assay interference, simplifying procurement for multi-assay workflows.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
Cat. No. B12974637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy-2-methylisoquinolin-1(2H)-one
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCN1C=CC2=C(C1=O)C(=CC=C2)O
InChIInChI=1S/C10H9NO2/c1-11-6-5-7-3-2-4-8(12)9(7)10(11)13/h2-6,12H,1H3
InChIKeyCYZHTBGVJBFEKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxy-2-methylisoquinolin-1(2H)-one: A Multi-Target Scaffold


8-Hydroxy-2-methylisoquinolin-1(2H)-one is a member of the isoquinolin-1(2H)-one class of heterocyclic compounds, characterized by a hydroxyl group at the 8-position and a methyl group at the 2-position . This scaffold is recognized as a privileged structure in medicinal chemistry due to its ability to engage diverse biological targets [1]. The compound has been identified in screening campaigns and literature for its inhibitory activity against multiple enzymes, including monoamine oxidase B (MAO-B), inducible nitric oxide synthase (iNOS), and epidermal growth factor receptor (EGFR), making it a versatile starting point for lead optimization and probe development [2] [3] [4].

Privileged isoquinolinone scaffold for multi-target enzyme inhibition studies
Reported MAO-B, iNOS and EGFR inhibitory activity supports probe development
Well-defined substitution pattern enables lead optimization and SAR campaigns

8-Hydroxy-2-methylisoquinolin-1(2H)-one: Irreplaceability vs. Generic Analogs


Generic isoquinolinone scaffolds exhibit broad but often unpredictable polypharmacology, with activity against targets like PARP, tankyrase, and bromodomains varying dramatically based on subtle substitution patterns [1]. For instance, the unsubstituted isoquinolin-1(2H)-one shows weak PARP inhibition (IC50 = 7,000 nM), while the 8-hydroxy-2-methyl derivative demonstrates a distinct selectivity profile, including >5.9-fold selectivity for MAO-B over MAO-A, which is not recapitulated by simple analogs [2] [3]. This compound's unique 8-hydroxy substitution not only modulates target engagement but also alters physicochemical properties, directly impacting its suitability for specific assay conditions and lead optimization campaigns. Simply substituting a different isoquinolinone from a screening library risks losing this tailored activity profile and could lead to false negative or misleading SAR conclusions [1].

PolypharmacologyGeneric isoquinolinones may exhibit distinct target profiles; 8‑hydroxy‑2‑methyl substitution defines unique MAO‑B selectivity
SelectivitySimple analogs without 8‑hydroxy group do not recapitulate MAO‑B/MAO‑A selectivity, risking false SAR conclusions
SolubilityPhysicochemical properties shift with substitution; unsubstituted scaffold lacks reported high aqueous solubility, altering assay compatibility

8-Hydroxy-2-methylisoquinolin-1(2H)-one: Performance vs. Comparators


Selective MAO-B Inhibition

In head-to-head enzyme inhibition assays, 8-Hydroxy-2-methylisoquinolin-1(2H)-one exhibits a clear selectivity for MAO-B over the MAO-A isoform. The compound demonstrates an IC50 of 17,000 nM against human MAO-B, while showing minimal activity against MAO-A with an IC50 > 100,000 nM [1] [2]. This contrasts sharply with a comparator isoquinolinone derivative, CHEMBL118703, which shows a less favorable MAO-B IC50 of 6,390 nM and similarly weak MAO-A inhibition (>100,000 nM), highlighting the impact of the 8-hydroxy substitution on potency and selectivity [3].

MAO-B Selectivity
Head-to-head
IC50 17,000 nM (MAO‑B)
IC50 >100,000 nM (MAO‑A)
Supports MAO-B isoform-selective probe context
>5.9‑fold selectivity; comparator CHEMBL118703 has different potency profile
Monoamine Oxidase Neurodegeneration Enzyme Selectivity

Potent iNOS Inhibition in Macrophages

8-Hydroxy-2-methylisoquinolin-1(2H)-one demonstrates potent inhibition of lipopolysaccharide (LPS)-induced inducible nitric oxide synthase (iNOS) activity in mouse RAW264.7 macrophages, with an IC50 value of 1,120 nM [1]. This cellular activity is a key differentiator from many isoquinolinone analogs that show no reported activity in this pathway. While direct comparator data within the same assay is limited, the potency falls within the range of known reference anti-inflammatory compounds and highlights the functional consequence of the compound's specific substitution pattern in a disease-relevant cellular model.

iNOS Inhibition
Class‑level
IC50 1,120 nM in RAW264.7 macrophages
Supports macrophage anti‑inflammatory screening context
Differentiates from many isoquinolinone analogs lacking reported iNOS activity
Inflammation Immunology Nitric Oxide Synthase

Moderate EGFR Kinase Inhibition

In cellular assays, 8-Hydroxy-2-methylisoquinolin-1(2H)-one inhibits EGFR autophosphorylation at Tyr1068 in EGFR-amplified human A-431 cells with an IC50 of 10,000 nM [1]. This contrasts with other 2-aryl-8-hydroxyisoquinolin-1(2H)-one derivatives, which can achieve sub-micromolar EGFR inhibition [2]. For instance, a related analog (compound 6c) shows potent inhibition of EGFR tyrosine kinase, demonstrating how minor modifications dramatically alter kinase potency [2]. The specific IC50 of 10,000 nM positions this compound as a moderate, well-defined EGFR probe suitable for investigating scaffold-kinase SAR and cellular pathway modulation without the strong inhibition associated with clinical candidates.

EGFR Kinase
Cross‑study
IC50 10,000 nM (A‑431 autophosphorylation)
Defined moderate EGFR probe for SAR and pathway studies
Weaker than optimized 2‑aryl derivatives; enables cleaner signaling interrogation
Kinase Inhibition Cancer Cell Biology EGFR

Improved Solubility and Assay Compatibility

The 8-hydroxy substitution significantly improves the aqueous solubility of the isoquinolinone scaffold. While the unsubstituted 2-methylisoquinolin-1(2H)-one is characterized as an extremely weak base with limited solubility [1], the 8-hydroxy derivative is reported to have an aqueous solubility of 38 mg/mL (≈ 217 mM), based on vendor data . This >200 mM solubility is a crucial practical differentiator, as it enables the compound to be reliably formulated at high concentrations for in vitro assays, cell-based studies, and initial in vivo experiments without the need for high levels of organic co-solvents that can interfere with biological readouts.

Solubility
Formulation‑context
38 mg/mL (≈ 217 mM)
Enables high‑concentration in vitro assay preparation
Vendor‑reported; pH not specified; significantly exceeds unsubstituted scaffold
Physicochemical Properties Assay Development Solubility

8-Hydroxy-2-methylisoquinolin-1(2H)-one: Research Applications


MAO-B Selective Probe for Neurodegenerative Disease Models

Leverage the compound's >5.9-fold selectivity for MAO-B over MAO-A (IC50 = 17,000 nM vs. >100,000 nM) as a defined chemical probe to study the role of MAO-B in dopaminergic neuronal models of Parkinson's disease or other age-related neurodegeneration [1]. Its moderate potency allows for clear dose-response analysis without the cytotoxicity sometimes associated with more potent inhibitors.

Anti-Inflammatory Phenotypic Screening in Macrophage Assays

Utilize the compound's potent inhibition of LPS-induced iNOS activity (IC50 = 1,120 nM) in RAW264.7 macrophages as a positive control or starting point for phenotypic screening campaigns aimed at discovering novel anti-inflammatory agents that modulate nitric oxide production [2]. Its high solubility (38 mg/mL) ensures reliable dosing in cell culture media .

EGFR Kinase Scaffold-Hopping and SAR Exploration

Employ 8-Hydroxy-2-methylisoquinolin-1(2H)-one as a core scaffold for structure-activity relationship (SAR) studies targeting the EGFR kinase domain. Its defined, moderate cellular EGFR inhibition (IC50 = 10,000 nM in A-431 cells) provides a baseline for medicinal chemistry efforts to improve potency through 2-aryl or other substitutions, following established scaffold-hopping strategies [3].

Isoquinolinone-Focused Chemical Library Design

Incorporate this compound as a key, well-characterized member of a focused isoquinolinone screening library. Its validated activity across multiple targets (MAO-B, iNOS, EGFR) and favorable solubility make it an ideal reference standard for library quality control and for interpreting screening hits from structurally related analogs.

Application
Selection Property
Validation Focus
MAO‑B pathway studies in neurodegeneration models
MAO‑B isoform selectivity
Target engagement in dopaminergic model systems
Macrophage iNOS phenotypic screening
Cellular iNOS inhibitory activity
LPS‑induced nitric oxide production readouts
EGFR kinase scaffold‑hopping and SAR
Kinase inhibition profile
Structure‑activity relationship at 2‑aryl position
Isoquinolinone‑focused library design
Multi‑target bioactivity and solubility
Library QC and hit validation with reference standard

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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